molecular formula C17H13FO4 B2621170 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 302551-88-8

5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B2621170
CAS RN: 302551-88-8
M. Wt: 300.285
InChI Key: HOHKJLIJQNVRKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . For instance, the synthesis of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde involves reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Fluorophenylboronic acid has a linear formula of FC6H4B(OH)2 and a molecular weight of 139.92 . Another similar compound, 2-Fluoro-5-methoxyphenylboronic acid, has a molecular formula of C7H8BFO3 and a molecular weight of 169.95 .


Chemical Reactions Analysis

Boronic esters, such as those found in similar compounds, are often used in various chemical reactions. For example, they can be used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes and in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Fluorophenylboronic acid include a solid form and a melting point of 101-110 °C (lit.) . Another similar compound, 2-Fluoro-5-methoxyphenylboronic acid, also has a solid form and a melting point of 195°C to 196°C .

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammation. It also inhibits the activity of reactive oxygen species, which are involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been found to possess anti-tumor properties and can be used in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is its ability to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid. One of the directions is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as an anti-cancer agent and its mechanism of action in cancer cells. Further research is also needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been found to possess neuroprotective effects. Further research is needed to fully understand its mechanism of action and optimize its synthesis method. This compound has the potential to be used in the treatment of various diseases and can be a valuable addition to the field of medicine.

Synthesis Methods

The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid involves several steps, including the reaction of 2-methyl-1-benzofuran with 2-fluorobenzyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with sodium hydroxide and carbon dioxide. The final product is obtained by acidification of the reaction mixture, which results in the formation of this compound.

Scientific Research Applications

5-[(2-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to possess neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Safety and Hazards

The safety and hazards of similar compounds like 2-Fluoro-5-methoxyphenylboronic acid include causing skin irritation, serious eye irritation, and possibly respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c1-10-16(17(19)20)13-8-12(6-7-15(13)22-10)21-9-11-4-2-3-5-14(11)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHKJLIJQNVRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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